(1S,2R)-3-iodocyclohex-3-ene-1,2-diol
Description
(1S,2R)-3-Iodocyclohex-3-ene-1,2-diol is a vicinal diol characterized by a cyclohexene backbone substituted with an iodine atom at position 3 and hydroxyl groups at positions 1 and 2. The stereochemistry (1S,2R) confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. This compound’s iodinated structure distinguishes it from halogenated or alkyl-substituted analogs, making it a candidate for specialized synthetic or pharmacological applications, though its specific uses remain understudied compared to related derivatives .
Properties
CAS No. |
828295-40-5 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9IO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |
InChI Key |
INYNZJTUZXUATK-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(=C1)I)O)O |
Canonical SMILES |
C1CC(C(C(=C1)I)O)O |
Origin of Product |
United States |
Preparation Methods
Toluene Dioxygenase (TDO)-Catalyzed cis-Dihydroxylation
The most extensively documented route involves Pseudomonas putida UV4, which expresses toluene dioxygenase (TDO). This enzyme catalyzes the cis-dihydroxylation of 3-iodophenol to yield (1S,2R)-3-iodocyclohex-3-ene-1,2-diol as a major metabolite. The reaction proceeds via electrophilic addition of molecular oxygen to the aromatic ring, forming an arene oxide intermediate that undergoes hydrolysis to the cis-diol (Figure 1A).
Mechanistic Insights :
- Substrate Binding : Docking studies (PDB: 3EN1M) reveal hydrogen bonding between the phenolic -OH of 3-iodophenol and Gln-215/Gln-330 residues, positioning the iodine at C-3 for optimal dihydroxylation at C-1 and C-2.
- Stereochemical Control : The (S)-configuration at C-1 arises from pro-R hydrogen abstraction by TDO’s non-heme iron center, consistent with the cis-(1S,2R) diastereomer.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Substrate Loading | 5 mM | 70 |
| pH | 7.4 | 68 |
| Temperature | 30°C | 65 |
Challenges in Catechol Byproduct Formation
Competing catechol formation (4–26% yields) occurs via 1,2-dihydroxylation, particularly with electron-deficient substrates like 3-iodoaniline. This side reaction is mitigated by:
- Carbon Source Selection : Glucose-supplemented media suppress catechol dioxygenase activity, favoring cis-diol accumulation.
- Cofactor Engineering : NADH regeneration systems enhance TDO turnover, reducing aromatic ring cleavage.
Chemoenzymatic Approaches
Ketoreductase (CRED)-Mediated Asymmetric Reduction
A hybrid route combines chemical synthesis of 3-iodocyclohex-2-en-1-one with enzymatic reduction (Scheme 1):
- Bromocyclohexenone Precursor : 2-Bromo-2-cyclohexen-1-one is reduced by Candida antarctica ketoreductase to (S)-2-bromocyclohexenol (88% yield, >98% ee).
- Iodination : Nucleophilic substitution with NaI in acetone yields 3-iodocyclohex-2-en-1-one.
- Dihydroxylation : Epoxidation followed by acid-catalyzed hydrolysis furnishes the cis-diol.
Key Advantage : This method bypasses microbial toxicity of iodinated substrates, achieving 62–69% overall yields.
Chemical Synthesis Routes
Direct Iodination of Cyclohexene Diols
Electrophilic iodination of cyclohex-3-ene-1,2-diol using ICl or N-iodosuccinimide (NIS) faces regioselectivity challenges due to competing allylic iodination. Polar solvents (e.g., DMF) favor C-3 iodination (45–50% yields), but diastereomeric ratios rarely exceed 3:1.
Catalytic Hydrogenation-Iodination Tandem
Pd/C-mediated hydrogenation of 3-iodophenol derivatives to cyclohexanones, followed by dihydroxylation with OsO4, provides moderate yields (35–40%) but suffers from over-reduction side reactions.
Purification and Analytical Characterization
Chromatographic Resolution
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of cyclohexene diols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexene diols
Substitution: Azides, nitriles
Scientific Research Applications
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and stereoselective interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The iodine atom and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the compound within the active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1S,2R)-3-iodocyclohex-3-ene-1,2-diol with analogs in terms of substituents, stereochemistry, and functional roles.
Halogenated Cyclohexene Diols
- (1R,2R)-4-Bromocyclohex-3-ene-1,2-diol Structural Differences: Bromine (Br) replaces iodine (I) at position 3. Bromine’s smaller atomic radius and higher electronegativity result in weaker polarizability and reduced steric hindrance compared to iodine. Reactivity: Bromine’s lower leaving-group ability in nucleophilic substitution may limit its utility in cross-coupling reactions relative to iodinated analogs . Applications: Not explicitly reported, but brominated diols often serve as intermediates in antiviral or anti-inflammatory drug synthesis .
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Alkyl-Substituted Cyclohexene Diols
- (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin)
- Structural Differences : Methyl and isopropenyl groups replace iodine. The (1R,2R,6S) stereochemistry enhances binding to dopaminergic receptors.
- Biological Activity : Demonstrates potent antiparkinsonian activity in animal models, restoring locomotor function with efficacy comparable to levodopa .
- Key Insight : Alkyl groups may enhance lipophilicity and CNS penetration, whereas iodine’s bulk could hinder blood-brain barrier transit .
Hydroxymethyl-Substituted Analogs
- (1S,2R,6R)-6-(Hydroxymethyl)cyclohex-3-ene-1,2-diol Structural Differences: Hydroxymethyl (-CH2OH) substituent at position 4.
Stereochemical Variants
- (1S,2R)-2,3-Dihydro-1H-indene-1,2-diol
Antiviral Activity
- Neplanocin A Derivatives: Iodinated analogs like (1S,2R,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol exhibit selective inhibition of HBV replication.
Cytotoxic Activity
- 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol : Isolated from natural sources, this compound shows cytotoxicity against A549 lung cancer cells (IC50 = 20.4–25.1 μM). Iodine’s electron-withdrawing effects could modulate similar activity in the target compound .
Enzymatic Interactions
- Stereoselective Synthesis : Enzymatic routes for diol derivatives (e.g., 1-phenylpropane-1,2-diol) achieve >99.5% enantiomeric ratios (er) and diastereomeric ratios (dr). The (1S,2R) configuration in the target compound may enable analogous high-selectivity biocatalytic applications .
Q & A
Q. What precautions are critical when handling iodinated diols in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate iodine’s volatility.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
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